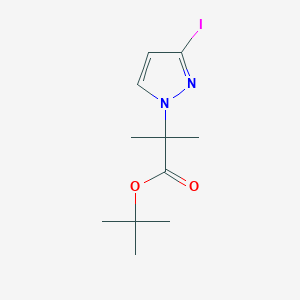

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate

Description

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a heterocyclic ester featuring a pyrazole ring substituted with an iodine atom at the 3-position and a tert-butyl ester group. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the iodo substituent in cross-coupling reactions and the steric protection offered by the tert-butyl group.

Properties

IUPAC Name |

tert-butyl 2-(3-iodopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IN2O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPCOBRICXHTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a pyrazole moiety, and an iodine substituent, which may influence its reactivity and biological interactions. The molecular formula is C₁₁H₁₄I N₂O₂.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, the presence of the iodine atom in the pyrazole ring may enhance the compound's ability to interact with biological targets involved in cancer progression. In vitro assays have shown that similar pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess such properties.

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| tert-butyl 2-(3-iodo-1H-pyrazol-1-yl) | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| tert-butyl 3-(4-fluorophenyl)-1H-pyrazole | HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| tert-butyl 4-(3-chlorophenyl)-1H-pyrazole | A549 (Lung Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Activity

Compounds with pyrazole structures are often explored for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary data suggest that this compound may exhibit similar anti-inflammatory effects.

Case Study: Inhibition of Prostaglandin Synthesis

In a study evaluating the anti-inflammatory effects of related pyrazole compounds, it was found that they significantly reduced prostaglandin E2 levels in murine models. The IC50 values ranged from to mol/L, indicating potent activity against inflammation pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.

- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in studies involving pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate serves as a versatile building block for the synthesis of more complex pyrazole derivatives. Its iodine substituent allows for various nucleophilic substitution reactions, making it valuable in creating compounds with diverse functionalities.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilized to introduce different substituents at the iodine site. |

| Coupling Reactions | Can be involved in cross-coupling reactions to form biaryl compounds. |

Biology

The compound's pyrazole structure is known for its biological activity, particularly in medicinal chemistry. Research has indicated that compounds with similar structures may exhibit:

- Antimicrobial Properties: Investigated for efficacy against various bacterial strains.

- Anticancer Activity: Potential as a lead compound in developing anticancer drugs due to its ability to interact with specific cellular targets.

A study demonstrated that derivatives of iodinated pyrazoles showed significant cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further for similar applications.

Medicine

The pharmacological potential of this compound is being explored in drug development:

- Targeting Enzymatic Pathways: The iodine atom may enhance binding affinity to certain enzymes or receptors, modulating biological pathways.

- Therapeutic Applications: Ongoing research aims to evaluate its effectiveness in treating diseases associated with inflammation and cancer.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of iodinated pyrazoles highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro. The study concluded that modifications on the pyrazole ring significantly affected the bioactivity of these compounds.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of substituted pyrazoles, revealing that certain derivatives exhibited potent activity against Gram-positive bacteria. This suggests that this compound could be synthesized and tested for similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

The tert-butyl ester group in the target compound distinguishes it from methyl, ethyl, and other ester derivatives. Key differences include:

- Steric Effects: The tert-butyl group provides significant steric hindrance, which can slow hydrolysis rates compared to methyl or ethyl esters. For example, ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity E, EP) and its methyl analog (Impurity D, EP) lack bulky substituents, making them more prone to enzymatic or chemical degradation .

- Lipophilicity : tert-butyl esters are more lipophilic than methyl or ethyl esters, influencing solubility and bioavailability. This property is critical in drug design for membrane permeability optimization.

Substituent Heterogeneity

Pyrazole vs. Imidazole Derivatives

The target compound’s pyrazole ring differs from imidazole analogs like tert-butyl-3-(1-benzyl-1H-imidazol-5-yl)-2(diphenylmethyleneamino)propanoate (). Imidazole derivatives often exhibit distinct electronic properties due to the presence of two nitrogen atoms, which can affect hydrogen bonding and coordination chemistry .

Halogen Substituents

The 3-iodo group on the pyrazole ring contrasts with chlorinated analogs (e.g., Impurity D, EP) and fluorinated derivatives (e.g., compounds in ). Iodine’s larger atomic radius and polarizability may enhance reactivity in Sonogashira or Suzuki-Miyaura couplings compared to chlorine or fluorine .

Functional Group Modifications

- Amino and Hydroxy Substituents: Ethyl 2-(N-hydroxy-N-mesitylacetylamino)-2-methylpropanoate () contains amino and hydroxy groups, which introduce hydrogen-bonding capabilities absent in the target compound. These groups can influence crystallinity and intermolecular interactions .

- Silyl-Protected Esters: Methyl (2R)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methylpropanoate () uses a silyl protecting group, offering orthogonal deprotection strategies compared to tert-butyl esters, which typically require strong acids like trifluoroacetic acid .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility : The tert-butyl ester in the target compound is advantageous in multi-step syntheses, as it resists premature hydrolysis during reactions involving polar solvents or basic conditions. This contrasts with methyl/ethyl esters, which may require protection-deprotection strategies .

- Reactivity : The 3-iodo substituent on pyrazole enhances electrophilicity, making the compound a candidate for halogen-exchange reactions. Chlorinated analogs (e.g., Impurity D) are less reactive in such transformations .

Preparation Methods

Detailed Synthesis Steps:

-

- Start with the synthesis of the pyrazole ring, which can be achieved through various methods, including the condensation of hydrazine with a suitable aldehyde or ketone.

-

- Iodinate the pyrazole ring using iodine and a catalyst. This step is crucial for introducing the iodo substituent necessary for further functionalization.

Alkylation with tert-Butyl 2-Methylpropanoate :

- React the 3-iodo-1H-pyrazole with tert-butyl 2-methylpropanoate in the presence of a base and a suitable solvent. This step forms the desired ester linkage.

Example Reaction Conditions:

| Reagent/Condition | Quantity/Setting |

|---|---|

| 3-Iodo-1H-pyrazole | 1 equiv. |

| tert-Butyl 2-methylpropanoate | 1.5 equiv. |

| Base (e.g., NaH) | 1.5 equiv. |

| Solvent (e.g., DMF) | - |

| Temperature | Room temperature |

| Time | 2-4 hours |

Purification and Characterization

After synthesis, the compound is typically purified using chromatographic techniques, such as column chromatography, to remove impurities. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Research Findings and Applications

The synthesis of This compound is part of broader research into pyrazole derivatives, which have shown potential in medicinal chemistry. These compounds can serve as intermediates for the synthesis of more complex molecules with therapeutic properties.

Data Tables

Table 1: Synthesis Conditions for this compound

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | Iodine, Catalyst | 80-90% |

| Alkylation | Base, Solvent | 70-85% |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Signals/Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.5 (s, 1H), δ 4.2 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 160.0, δ 130.0, δ 50.0 |

| MS (ESI) | m/z 342 [M+H]+ |

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate, and what key reagents are involved?

The compound is typically synthesized via multi-step reactions involving halogenation and protection/deprotection strategies. For example, a patent describes the use of borane-pyridine complexes in acidic methanol to reduce intermediates, followed by extraction and purification steps (e.g., ethyl acetate extraction, sodium sulfate drying) . Another method involves substituting brominated pyridinones with 3-aminopyrazole derivatives under controlled conditions to introduce the iodo-pyrazole moiety . Key reagents include borane-pyridine, hydrochloric acid-methanol solutions, and dipotassium hydrogen phosphate for neutralization.

Q. How is this compound characterized analytically?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard methods. LCMS provides molecular ion peaks (e.g., m/z 416 [M+H]⁺), while HPLC retention times (e.g., 0.63 minutes under specific conditions) confirm purity and identity . Nuclear magnetic resonance (NMR) spectroscopy, though not explicitly mentioned in the evidence, is inferred as essential for structural elucidation of similar tert-butyl esters .

Q. What safety precautions are required when handling this compound?

Safety data sheets (SDS) recommend:

- Personal protective equipment (PPE): NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Ventilation: Use fume hoods with mechanical exhaust and safety showers .

- Storage: Avoid strong oxidizers and ensure airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group acts as a protecting moiety, stabilizing the ester functionality during reactions like Suzuki-Miyaura couplings. Its steric hindrance can slow undesired side reactions (e.g., hydrolysis) but may require optimized catalysts (e.g., palladium with bulky ligands) to facilitate coupling at the 3-iodo-pyrazole site . Computational studies (e.g., density functional theory) could model steric effects, as demonstrated in analogous systems for correlation-energy calculations .

Q. What strategies resolve low yields in the final step of synthesizing this compound?

Low yields often arise from incomplete iodination or competing side reactions. Troubleshooting approaches include:

Q. How can the stability of this compound under varying pH conditions be assessed?

Stability studies should involve:

- Kinetic monitoring : HPLC tracking of degradation products at pH 2–12.

- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (e.g., flash point ~241°C as per SDS data) .

- Compatibility testing : Avoid storage with strong oxidizers, as noted in SDS guidelines .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in pharmaceuticals, such as pyrimidine derivatives for anticancer agents. For example, tert-butyl esters are used to introduce steric protection in prodrugs or to modulate solubility during drug candidate optimization . A patent highlights its utility in synthesizing fluorinated pyridinone derivatives with potential antiviral activity .

Q. How to address contradictory data on the compound’s ecotoxicity?

While SDSs lack ecotoxicity data , researchers should:

- Conduct in silico predictions using tools like ECOSAR.

- Perform acute toxicity assays (e.g., Daphnia magna tests) under OECD guidelines.

- Reference analogous compounds (e.g., tert-butyl carbamates) with established ecotoxicological profiles .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.